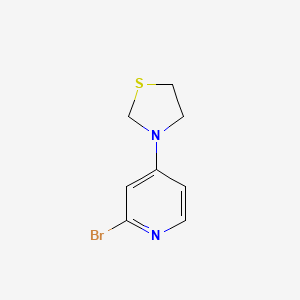3-(2-Bromopyridin-4-yl)thiazolidine
CAS No.: 1707391-26-1
Cat. No.: VC2958836
Molecular Formula: C8H9BrN2S
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1707391-26-1 |
|---|---|
| Molecular Formula | C8H9BrN2S |
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | 3-(2-bromopyridin-4-yl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C8H9BrN2S/c9-8-5-7(1-2-10-8)11-3-4-12-6-11/h1-2,5H,3-4,6H2 |
| Standard InChI Key | SEAXDUPEIGSIJD-UHFFFAOYSA-N |
| SMILES | C1CSCN1C2=CC(=NC=C2)Br |
| Canonical SMILES | C1CSCN1C2=CC(=NC=C2)Br |
Introduction
Chemical Identity and Structural Properties
3-(2-Bromopyridin-4-yl)thiazolidine is a heterocyclic compound characterized by a thiazolidine ring connected through its nitrogen atom to a 2-bromopyridine at the 4-position. This structural arrangement creates a molecule with multiple reactive sites and diverse chemical properties.
Basic Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1707391-26-1 |
| Molecular Formula | C₈H₉BrN₂S |
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | 3-(2-Bromopyridin-4-yl)thiazolidine |
| Physical State | Solid (presumed) |
The compound contains several key structural features that contribute to its chemical behavior:
-
A 2-bromopyridine component with an electrophilic bromine substituent
-
A saturated five-membered thiazolidine ring with sulfur and nitrogen in a 1,3-orientation
-
A secondary amine linkage connecting the two ring systems
The bromine atom at the 2-position of the pyridine ring serves as an important reactive site, enabling various cross-coupling and substitution reactions that can further functionalize the molecule .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related thiazolidine compounds, the following NMR spectral features would be anticipated for 3-(2-Bromopyridin-4-yl)thiazolidine:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-3 | 7.8-8.5 | doublet | 1H |
| Pyridine H-5 | 7.0-7.5 | doublet of doublets | 1H |
| Pyridine H-6 | 8.5-9.0 | doublet | 1H |
| Thiazolidine C-2 H | 5.8-6.5 | singlet | 1H |
| Thiazolidine C-4 H₂ | 3.0-3.5 | multiplet | 2H |
| Thiazolidine C-5 H₂ | 3.3-4.0 | multiplet | 2H |
For related thiazolidine compounds, characteristic signals for the thiazolidine ring protons appear in the range of 3.0-4.5 ppm, with the C-2 proton typically showing a distinctive singlet around 6.0-6.5 ppm .
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 (C-Br) | 120-140 |
| Pyridine C-4 (C-N) | 145-155 |
| Pyridine C-3, C-5, C-6 | 120-160 |
| Thiazolidine C-2 | 65-70 |
| Thiazolidine C-4 | 30-35 |
| Thiazolidine C-5 | 35-40 |
Similar thiazolidine compounds show characteristic carbon signals with the C-2 carbon appearing around 45-50 ppm and the C-5 carbon around 35-36 ppm .
Infrared (IR) Spectroscopy
Key IR absorption bands for 3-(2-Bromopyridin-4-yl)thiazolidine would include:
-
C-H stretching vibrations (2800-3000 cm⁻¹)
-
C=N and C=C stretching of the pyridine ring (1550-1650 cm⁻¹)
-
C-S stretching of the thiazolidine ring (600-700 cm⁻¹)
-
C-Br stretching (550-650 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
-
Molecular ion peaks at m/z 245 and 247 with the characteristic isotope pattern of bromine (M and M+2)
-
Fragment ions corresponding to the loss of bromine
-
Fragments related to the cleavage of the thiazolidine ring
The mass spectral fragmentation pattern would provide valuable structural confirmation, similar to that observed in related thiazolidine compounds .
Structural Relationships and Analogues
Direct Structural Analogues
Several compounds bear structural similarity to 3-(2-Bromopyridin-4-yl)thiazolidine:
2-(2-Bromopyridin-4-yl)-1lambda⁶,2-thiazolidine-1,1-dione
This structural isomer differs in two key aspects:
-
The connection point between the ring systems (N-2 of thiazolidine rather than N-3)
-
The oxidation state of the sulfur atom (S(=O)₂ rather than S)
These differences significantly impact the electronic properties and potential reactivity of the compound.
3-(2-Bromopyridin-3-yl)thiazolidine
This positional isomer would have the thiazolidine ring connected at the 3-position of the 2-bromopyridine ring rather than the 4-position, creating different spatial arrangements and electronic distributions.
Comparative Analysis with Related Compounds
| Compound | Structural Relationship | Key Differences | Potential Impact on Properties |
|---|---|---|---|
| 3-(2-Bromopyridin-4-yl)thiazolidine | Reference compound | - | Baseline properties |
| 2-(2-Bromopyridin-4-yl)-1λ⁶,2-thiazolidine-1,1-dione | Structural isomer | Oxidized sulfur, different connection point | Enhanced water solubility, altered electronic distribution |
| 3-(3-Fluoropyridin-4-yl)thiazole-4-carboxylic acid | Heterocyclic analogue | Aromatic thiazole vs. saturated thiazolidine, F vs. Br | Different planarity, electronic properties, and potential biological activity |
| 2-Bromopyridin-4-amine | Precursor | Simpler structure without thiazolidine | Different reactivity profile, physicochemical properties |
| 3-(2-Bromopyridin-4-yl)thiazolidine-2,4-dione | Oxidized derivative | Additional carbonyl groups | Enhanced hydrogen bonding capacity, potential biological activity |
The structural variations among these compounds create a diverse array of electronic, steric, and physicochemical properties that can be exploited in various applications .
Chemical Reactivity and Synthetic Utility
3-(2-Bromopyridin-4-yl)thiazolidine possesses several reactive sites that make it valuable in synthetic organic chemistry.
Bromine-Mediated Transformations
The bromine atom at the 2-position of the pyridine ring provides an excellent handle for various transformations:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
-
Nucleophilic aromatic substitution reactions
-
Metal-halogen exchange reactions
Applications in Research and Development
Synthetic Building Block
3-(2-Bromopyridin-4-yl)thiazolidine serves as a valuable intermediate in the synthesis of more complex molecules:
-
The reactive bromine substituent enables diverse transformations
-
The nitrogen atoms provide sites for further functionalization
-
The thiazolidine ring can undergo various modifications
-
The compound offers multiple points for structural elaboration
Medicinal Chemistry Applications
In drug discovery, this compound and its derivatives could find utility as:
-
Scaffolds for developing novel bioactive compounds
-
Probes for investigating structure-activity relationships
-
Intermediates in the synthesis of targeted therapeutic agents
Thiazolidine derivatives have demonstrated diverse pharmacological activities, including anticonvulsant, antidepressant, sedative, antihypertensive, anti-inflammatory, and antihistamine properties, suggesting broad potential for 3-(2-Bromopyridin-4-yl)thiazolidine in medicinal chemistry research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume